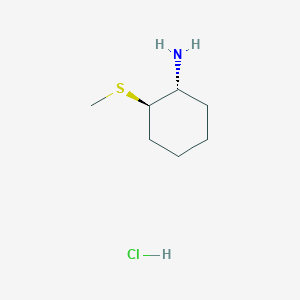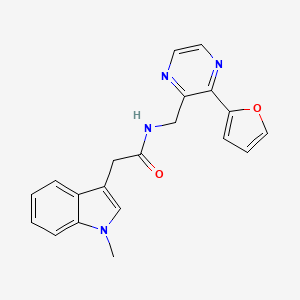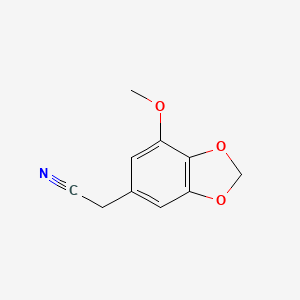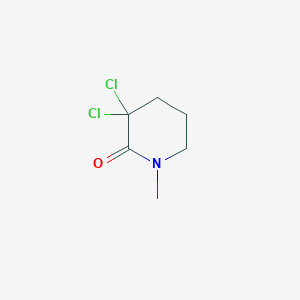
rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
“trans-N,N -Dimethylcyclohexane-1,2-diamine” can be used as a ligand in the synthesis of various products via copper catalyzed C-N coupling reactions. These products include vinylsulfoximines obtained from NH sulfoximes and vinyl bromides, N- arylpyridones obtained via reaction between 2-substituted pyridines and aryl halides, and N- aryl amines obtained via reaction between amines and aryl iodides/aryl bromides .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “trans-N,N -Dimethylcyclohexane-1,2-diamine”, it has a refractive index of 1.472, a boiling point of 78-80 °C/18 mmHg, and a density of 0.902 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Solvent Extraction in Rare Earth Elements Separation : A study by Abreu & Morais (2014) investigated solvent extraction methods for separating rare earth elements (REEs) using organophosphorus acids and amines, including amines similar to rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride. This research is significant for the extraction and purification of REEs, which are critical in various high-tech applications.
Synthesis of N-Substituted Sulfur and Phosphorus Compounds : The synthesis of 1,2,4-dithiazolidine-3,5-diones, which are similar in structure to this compound, was explored by Barany et al. (2005). These compounds have applications in peptide synthesis and as sulfurization reagents.
Metal Complex Synthesis and Characterization : Research by Zuo et al. (2003) focused on synthesizing and characterizing metal complexes with ligands structurally related to this compound. These complexes have potential applications in photoluminescence.
Synthetic Applications in Organic Chemistry : Studies like those by Li et al. (2012) and Chatterjee & Oestreich (2016) have explored the use of amines in catalysis, demonstrating their utility in N-monomethylation reactions and transfer hydrogenation processes, respectively.
Medicinal Chemistry and Biological Applications : Research such as that by Takahashi & Breitman (1989) investigated the biological interactions of compounds like this compound, specifically looking at retinoic acid reactions in leukemia cells.
Wirkmechanismus
Safety and Hazards
The safety and hazards of a compound are important for handling and storage. For “trans-N,N -Dimethylcyclohexane-1,2-diamine”, it has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B. The hazard statements include H302 - H314 and the precautionary statements include P270 - P280 - P301 + P312 - P301 + P330 + P331 - P303 + P361 + P353 - P305 + P351 + P338 .
Eigenschaften
IUPAC Name |
(1R,2R)-2-methylsulfanylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAFSCLCEZRJDW-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1CCCC[C@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)
![Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2734411.png)
![N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B2734412.png)
![7-allyl-3-(tert-butyl)-1-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2734413.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2734415.png)
![2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2734417.png)
![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2734418.png)
![6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2734419.png)
![4-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2734422.png)



